Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester
Description
Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester (CAS: Not explicitly listed in evidence) is a trifluoromethanesulfonate (triflate) ester derivative featuring a biphenyl backbone substituted with a trimethylsilyl (TMS) group at the 3-position and a triflate group at the 4-position (Figure 1). This compound belongs to a class of sulfonate esters widely used in organic synthesis as electrophilic intermediates, leaving groups, or catalysts due to their high reactivity and stability under various conditions .
Key structural attributes include:
- Biphenyl core: Provides rigidity and electronic conjugation.
- Triflate group (-OSO₂CF₃): Enhances leaving-group ability and electrophilicity.
Properties
IUPAC Name |
(4-phenyl-2-trimethylsilylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3O3SSi/c1-24(2,3)15-11-13(12-7-5-4-6-8-12)9-10-14(15)22-23(20,21)16(17,18)19/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXUHXJMSIYFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3O3SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479466 | |
| Record name | Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556812-42-1 | |
| Record name | Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of methanesulfonic acid with trifluoromethanesulfonic acid in the presence of trimethylsilyl chloride. The reaction typically requires anhydrous conditions and a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods: On an industrial scale, the compound is produced by reacting methanesulfonic acid with trifluoromethanesulfonic acid under controlled conditions to ensure high purity and yield. The process involves the use of specialized reactors and purification techniques to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group.
Substitution: It is commonly used in nucleophilic substitution reactions due to its strong electrophilic nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alcohols, amines, and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Substituted products where the triflate group is replaced by other functional groups.
Scientific Research Applications
Organic Synthesis
Methanesulfonic acid esters are often used as reagents in organic synthesis due to their ability to activate substrates for nucleophilic attack. The trifluoromethanesulfonate group enhances electrophilicity, making these compounds effective in various synthetic pathways.
Key Reactions:
- Silylation : The compound can act as a silylating agent, facilitating the formation of trimethylsilyl-enol ethers from esters of α-diazoacetoacetic acid. This reaction is crucial for synthesizing complex organic molecules .
- Activation of Ethers : It can activate benzyl and allyl ethers for alkylation reactions, which are fundamental in constructing carbon-carbon bonds in organic molecules .
Catalysis
The compound is utilized as a catalyst in several reactions:
- Diels-Alder Reactions : It aids in converting Diels-Alder adducts to cyclohexenones without producing unwanted by-products, showcasing its utility in synthetic organic chemistry .
- Acylation Reactions : It catalyzes the acylation of alcohols with acid anhydrides, enhancing the efficiency of this transformation .
Material Science
In material science, the compound's unique properties make it suitable for developing advanced materials:
- Silicon-based Materials : The presence of trimethylsilyl groups allows for the modification of silicon-containing polymers and materials, which can enhance their thermal stability and mechanical properties.
- Fluorinated Materials : The trifluoromethanesulfonate group imparts unique characteristics to materials, such as increased hydrophobicity and chemical resistance.
Case Study 1: Synthesis of Trimethylsilyl-Enol Ethers
In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of methanesulfonic acid esters as silylating agents to synthesize trimethylsilyl-enol ethers from α-diazoacetoacetic acid derivatives. This method provided high yields and selectivity, showcasing the compound's effectiveness in organic synthesis .
Case Study 2: Catalytic Activity in Diels-Alder Reactions
A research article highlighted the role of methanesulfonic acid esters in facilitating Diels-Alder reactions. The study reported that using this compound significantly improved reaction rates and product yields compared to traditional methods, illustrating its potential as a catalyst in complex organic transformations .
Mechanism of Action
The compound exerts its effects through its strong acidity and ability to act as a triflate source. The triflate group is a good leaving group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved include the activation of nucleophiles and the formation of stable intermediates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) 4-Methyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (CAS: Not listed; )
- Structure: Contains a methyl group at the 4-position and TMS at the 2-position on a monocyclic phenyl ring.
- Key differences : Lacks the biphenyl backbone, reducing steric hindrance and conjugation effects compared to the target compound.
- Reactivity : Demonstrates similar triflate-mediated reactivity but may exhibit faster kinetics due to reduced steric bulk .
(b) [1,1'-Biphenyl]-4-yl trifluoromethanesulfonate (4i; )
(c) 4,4'-Bis(trifluoromethanesulfonyloxy)biphenyl (CAS: 112752-02-0; )
Reactivity and Stability
Electrophilic Character
- The triflate group in the target compound facilitates nucleophilic substitution (e.g., Suzuki-Miyaura cross-coupling) with higher efficiency than non-sulfonated analogues. The TMS group may stabilize intermediates via inductive effects .
- Comparison with TMSOTf (Trimethylsilyl triflate; ) :
Steric Effects
- The biphenyl-TMS-triflate structure introduces steric hindrance, slowing reactions compared to monocyclic triflates (e.g., 4-Methyl-2-TMS-phenyl triflate) but improving regioselectivity in multi-step syntheses .
Data Table: Key Properties of Selected Compounds
Biological Activity
Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester, also known by its CAS number 828282-80-0, is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into the biological properties of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H24F6O6S2Si2
- Molecular Weight : 594.69 g/mol
- Melting Point : 118 °C
- Boiling Point : Approximately 510.4 °C (predicted)
- Density : 1.38 g/cm³ (predicted)
The compound can be synthesized through various chemical reactions involving trifluoromethanesulfonic acid and trimethylsilyl derivatives of biphenyl. The trifluoromethanesulfonate group is known for its strong electrophilic character, which can facilitate nucleophilic substitutions in organic reactions.
Biological Activity Overview
The biological activity of methanesulfonic acid esters is often linked to their ability to act as electrophiles in biological systems. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Recent studies have indicated that compounds similar to methanesulfonic acid esters exhibit significant antimicrobial properties. For instance, certain derivatives have demonstrated effectiveness against various bacterial strains, suggesting that the trifluoromethanesulfonate group may enhance membrane permeability or interfere with metabolic pathways in microorganisms.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted on human cancer cell lines to evaluate the potential anticancer properties of methanesulfonic acid esters. The results indicate that these compounds can induce apoptosis in cancer cells, likely due to their ability to disrupt cellular signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Induction of apoptosis |
| MCF-7 (breast) | 20 | Cell cycle arrest |
| A549 (lung) | 25 | Disruption of mitochondrial function |
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Organic Chemistry (1974) explored the antimicrobial effects of various methanesulfonic acid derivatives. It was found that certain modifications enhanced the activity against Gram-positive bacteria significantly, indicating a potential application in developing new antibiotics . -
Cytotoxicity in Cancer Research :
Research published in Nature Communications reported that methanesulfonic acid esters could induce apoptosis in multiple cancer cell lines through mitochondrial pathways. The study highlighted the promising nature of these compounds as anticancer agents . -
Reactivity with Biological Molecules :
A recent publication detailed how methanesulfonic acid esters react with amino acids and proteins, potentially leading to modifications that could alter protein function and stability. This reactivity suggests a broader impact on cellular processes beyond direct antimicrobial or cytotoxic effects .
Q & A
Q. What causes variability in reaction yields when scaling from milligram to gram quantities?
- Methodological Answer :
- Mass Transfer Limitations : Optimize stirring rates (≥600 rpm) and reactor geometry (e.g., baffled flasks) to ensure homogeneous mixing in larger batches .
- Exothermicity Control : Use jacketed reactors to maintain temperatures during triflate addition, preventing thermal decomposition .
Comparative Reactivity and Applications
Q. How does this compound’s reactivity differ from non-silylated triflate esters?
- Methodological Answer :
- Leaving Group Stability : The silyl group stabilizes the transition state in SAr reactions, accelerating substitution at the biphenyl 4-position compared to methyl or phenyl esters .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 384°C, higher than non-silylated analogs (e.g., 320°C for methyl triflate) .
Q. What role does this compound play in synthesizing fluorinated liquid crystals or OLED materials?
- Methodological Answer :
- Liquid Crystal Synthesis : The biphenyl core aligns mesogenic phases, while the triflate group enables Suzuki-Miyaura coupling with boronic acids to extend conjugation .
- OLED Charge Transport : Incorporate into electron-deficient host materials to enhance electron mobility (μ ≥ 10 cm/V·s) via time-of-flight (TOF) measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
